6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid
Overview
Description
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and stability. Some applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid include:
- 5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid
- 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-2-carboxylic acid.
Uniqueness
What sets this compound apart is its specific bicyclic structure and the position of the carboxylic acid group. This unique configuration contributes to its distinct reactivity and stability, making it valuable for various research and industrial applications.
Biological Activity
6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid, also known as 6-Boc-aminobicyclo[3.1.1]heptane-3-carboxylic acid, is a bicyclic compound with potential applications in medicinal chemistry due to its structural properties and biological activity. This compound belongs to the class of bicyclic amines, which are known for their ability to act as bioisosteres of aromatic compounds, thus influencing pharmacological profiles.
- Molecular Formula : C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 1334146-33-6
Synthesis
The synthesis of this compound has been explored through various methods, including photoinduced cycloaddition reactions. A notable method involves the use of bicyclo[1.1.0]butanes and cyclopropylamines under mild conditions, yielding this compound with high efficiency and functional group tolerance .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as a drug candidate. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that bicyclic amines can exhibit antimicrobial properties, making them candidates for further development in treating bacterial infections.
- Bioisosteric Replacement : The compound serves as a bioisosteric replacement for meta-substituted arene systems, which can enhance the pharmacokinetic properties of lead compounds in drug discovery .
Case Studies
- Antimicrobial Testing : In a study evaluating various bicyclic amines, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Pharmacokinetic Studies : Research has shown that modifications to the bicyclic structure can lead to improved solubility and bioavailability in vivo, suggesting that this compound could be optimized for better therapeutic outcomes .
Structure-Activity Relationship (SAR)
The structure-activity relationship of bicyclic compounds indicates that variations in substituents can dramatically affect their biological profiles. The tert-butoxycarbonyl (Boc) group plays a crucial role in modulating the lipophilicity and stability of the compound, impacting its interaction with biological targets.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-7-4-8(10)6-9(5-7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGJDSWUDVHIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133021 | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-33-6 | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301133021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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